![molecular formula C23H34S B12593198 2-[(Dodecylsulfanyl)methyl]naphthalene CAS No. 583859-07-8](/img/structure/B12593198.png)
2-[(Dodecylsulfanyl)methyl]naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Dodecylsulfanyl)methyl]naphthalene: is an organic compound that belongs to the class of naphthalene derivatives It features a naphthalene ring substituted with a dodecylsulfanyl group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Dodecylsulfanyl)methyl]naphthalene typically involves the reaction of 2-methylnaphthalene with dodecylthiol in the presence of a suitable catalyst. The reaction conditions often include:
Catalyst: A Lewis acid such as aluminum chloride or boron trifluoride.
Solvent: Anhydrous conditions using solvents like dichloromethane or toluene.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Dodecylsulfanyl)methyl]naphthalene can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfanyl group, yielding the parent naphthalene.
Substitution: Electrophilic aromatic substitution reactions can occur at the naphthalene ring, leading to further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of naphthalene.
Substitution: Formation of halogenated naphthalene derivatives.
Applications De Recherche Scientifique
2-[(Dodecylsulfanyl)methyl]naphthalene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: Utilized in the production of specialty chemicals and materials, such as surfactants and lubricants.
Mécanisme D'action
The mechanism of action of 2-[(Dodecylsulfanyl)methyl]naphthalene involves its interaction with molecular targets through its sulfanyl group. This group can form hydrogen bonds and engage in hydrophobic interactions with various biomolecules. The naphthalene ring can also participate in π-π stacking interactions, contributing to the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylnaphthalene: Lacks the dodecylsulfanyl group, making it less hydrophobic and less reactive in certain chemical reactions.
2,6-Bis[(dodecylsulfanyl)methyl]naphthalene: Contains two dodecylsulfanyl groups, increasing its hydrophobicity and potential for interaction with biological membranes.
2,5-Bis[(dodecylsulfanyl)methyl]hydroquinone: Similar in structure but with a hydroquinone core, offering different redox properties.
Uniqueness
2-[(Dodecylsulfanyl)methyl]naphthalene is unique due to its single dodecylsulfanyl substitution, which provides a balance between hydrophobicity and reactivity. This makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
583859-07-8 |
|---|---|
Formule moléculaire |
C23H34S |
Poids moléculaire |
342.6 g/mol |
Nom IUPAC |
2-(dodecylsulfanylmethyl)naphthalene |
InChI |
InChI=1S/C23H34S/c1-2-3-4-5-6-7-8-9-10-13-18-24-20-21-16-17-22-14-11-12-15-23(22)19-21/h11-12,14-17,19H,2-10,13,18,20H2,1H3 |
Clé InChI |
XSQKGYHTSQYDGU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCSCC1=CC2=CC=CC=C2C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[2-(4-Chlorophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione](/img/structure/B12593126.png)
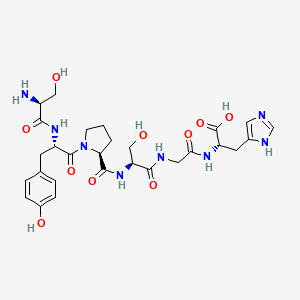
![1-[(3-Fluoropropyl)sulfanyl]-2,5-dimethoxy-4-(2-nitroethenyl)benzene](/img/structure/B12593135.png)
![2-{[(6-Methylpyridin-2-yl)imino]methyl}hydrazine-1-carboxamide](/img/structure/B12593143.png)
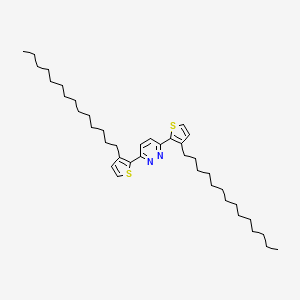
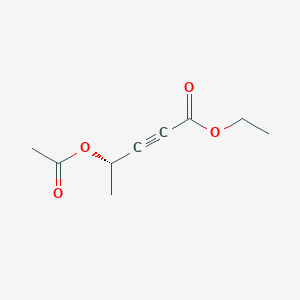
![2-{[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}-N-methylacetamide](/img/structure/B12593155.png)
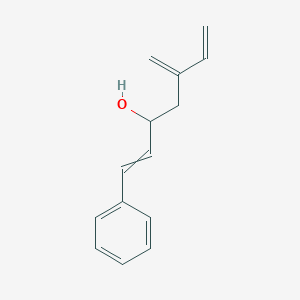
![2,4,6-Tris[(3,5-dimethylphenyl)methyl]pyrimidine](/img/structure/B12593172.png)
![1H-Cyclopenta[B]naphthalen-7-amine](/img/structure/B12593180.png)
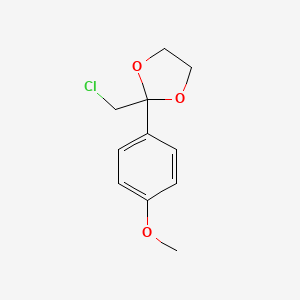
![1-[2-(4-Tert-butylphenyl)ethyl]-3-isoquinolin-5-ylurea](/img/structure/B12593195.png)
![Morpholine, 4-[1-(4-chlorophenyl)-2-phenyl-2-(4-pyridinyl)ethyl]-](/img/structure/B12593196.png)
